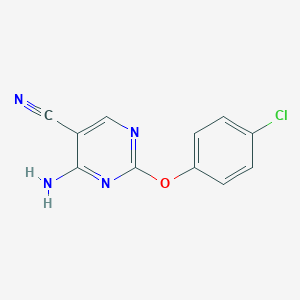

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile

描述

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C11H7ClN4O It is a pyrimidine derivative that features an amino group, a chlorophenoxy group, and a carbonitrile group

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as catalysts such as palladium on carbon (Pd/C) for coupling reactions. Solvents like DMF and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is in the development of anticancer agents. Research indicates that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-amino-2-(4-chlorophenoxy)pyrimidine have been evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, studies have shown that modifications to the pyrimidine structure can enhance their ability to inhibit Aurora kinases, which play critical roles in mitosis and are often overexpressed in tumors .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. The introduction of substituents at specific positions on the pyrimidine ring has been shown to influence the compound's efficacy and selectivity . For example, the presence of a chlorophenoxy group may enhance lipophilicity and improve cellular uptake, leading to increased cytotoxicity.

Synthesis and Derivative Development

Synthetic Pathways

Various synthetic methods have been developed for producing this compound and its derivatives. The Mannich reaction has been employed effectively to introduce amino groups into pyrimidine frameworks, facilitating the synthesis of diverse derivatives .

Case Studies

A notable case study involved the synthesis of modified pyrimidines that demonstrated enhanced anti-inflammatory properties alongside anticancer activity. These modifications were systematically studied to understand their impact on biological activity .

Biological Testing and Evaluation

In Vitro Studies

In vitro assays have been crucial for evaluating the cytotoxic potential of this compound. For instance, one study reported IC50 values for similar compounds against various cancer cell lines, indicating their potential as therapeutic agents .

In Vivo Evaluations

While most research has focused on in vitro evaluations, there is a growing interest in conducting in vivo studies to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models.

作用机制

The mechanism of action of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorophenoxy groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The carbonitrile group may also play a role in its reactivity and binding affinity.

相似化合物的比较

Similar Compounds

4-Amino-2-chloropyridine: A chloroaminoheterocyclic compound that undergoes similar substitution and coupling reactions.

4-Amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile: Another pyrimidine derivative with a similar structure but different substituents.

4-Amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile: A compound with a piperidinyl group instead of a chlorophenoxy group.

Uniqueness

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.

生物活性

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile (CAS No. 113447-04-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group at the 4-position, a chlorophenoxy group at the 2-position, and a carbonitrile group at the 5-position. This unique arrangement may enhance its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antineoplastic potential of 4-amino-pyrimidine derivatives. A notable investigation involved the encapsulation of this compound in liposomes to improve its therapeutic efficacy. The study demonstrated that:

- In vitro assays on HeLa cells showed a significant reduction in cell viability (75.91%) at a concentration of 20 μg/mL.

- In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of 66.47% for encapsulated forms compared to lower rates for free forms and standard treatments like 5-fluorouracil (14.47%) .

| Treatment Type | Tumor Inhibition Rate (%) |

|---|---|

| Encapsulated Pyrimidine | 66.47 |

| Free Pyrimidine | 50.46 |

| 5-Fluorouracil | 14.47 |

These findings suggest that liposomal formulations of 4-amino-pyrimidine can significantly enhance its antitumor effects, potentially offering a more effective treatment option with reduced toxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . While specific data on this aspect are less abundant, related pyrimidine derivatives have shown promise as antibacterial agents. The structural similarity to known antimicrobial compounds suggests that this compound may exhibit similar activities, warranting further investigation.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of key enzymes involved in cell proliferation, particularly in cancer cells.

- Interference with cellular signaling pathways , potentially through competitive inhibition at ATP-binding sites on receptors such as the epidermal growth factor receptor (EGFR).

Case Studies and Research Findings

- Liposomal Formulation Study : A comprehensive study assessed the encapsulation efficiency and stability of liposomal formulations containing 4-amino-pyrimidine. Results indicated an encapsulation efficiency of approximately 82.93% , with no significant changes in particle size post-manipulation, highlighting the formulation's potential for sustained release and enhanced bioavailability .

- Cytotoxicity Assays : Cytotoxicity was evaluated using MTT assays, demonstrating that treatment with encapsulated forms led to a marked decrease in cell viability across various concentrations, supporting the compound's role as an effective antitumor agent .

属性

IUPAC Name |

4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-8-1-3-9(4-2-8)17-11-15-6-7(5-13)10(14)16-11/h1-4,6H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKFJYRVADPUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C(=N2)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384205 | |

| Record name | 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113447-04-4 | |

| Record name | 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。